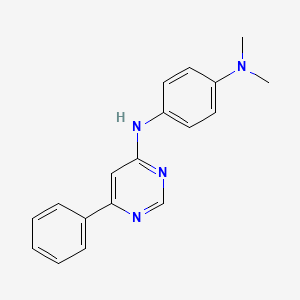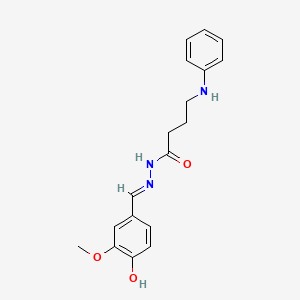
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine, also known as GSK1120212 or trametinib, is a small molecule inhibitor that targets the MEK protein. MEK is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Trametinib has been extensively studied for its potential applications in cancer treatment and has shown promising results in preclinical and clinical trials.
Mécanisme D'action
Trametinib works by selectively inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway. The MAPK/ERK pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK, trametinib can block this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
Trametinib has been shown to have potent anti-cancer effects in preclinical and clinical studies. It has been shown to inhibit tumor growth and induce apoptosis in various types of cancer cells, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib has also been shown to have a favorable safety profile, with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trametinib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile. Trametinib has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and potential applications in cancer treatment. However, trametinib also has some limitations for lab experiments. It is a targeted inhibitor that only affects the MAPK/ERK pathway, which may not be relevant for all types of cancer. In addition, trametinib may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research on trametinib. One area of research is the identification of biomarkers that can predict response to trametinib treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of trametinib. Finally, there is a need for further research on the long-term safety and efficacy of trametinib in clinical trials. Overall, trametinib holds great promise as a targeted therapy for cancer treatment, and further research is needed to fully realize its potential.
Méthodes De Synthèse
Trametinib can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of an intermediate pyrimidine ring, which is then coupled with a benzene-1,4-diamine moiety. The final step involves the introduction of the N,N-dimethylamino group to the pyrimidine ring. The synthesis of trametinib has been described in detail in several scientific publications.
Applications De Recherche Scientifique
Trametinib has been extensively studied for its potential applications in cancer treatment. It has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. Trametinib works by inhibiting the MEK protein, which is a key component of the MAPK/ERK pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, trametinib can prevent cancer cell proliferation and induce apoptosis.
Propriétés
IUPAC Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-22(2)16-10-8-15(9-11-16)21-18-12-17(19-13-20-18)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRISNSQUBWPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N,4-N-dimethyl-1-N-(6-phenylpyrimidin-4-yl)benzene-1,4-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis{4-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}urea](/img/structure/B6006334.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B6006335.png)

![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6006355.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)
